molecular formula C70H116N2O28 B15141583 DBCO-PEG24-acid

DBCO-PEG24-acid

Cat. No.: B15141583
M. Wt: 1433.7 g/mol
InChI Key: UQDUEOCZBDBAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DBCO-PEG24-acid is a compound that belongs to the family of dibenzocyclooctyne (DBCO) derivatives. It is characterized by the presence of a polyethylene glycol (PEG) linker with 24 repeating units and a terminal carboxylic acid group. This compound is widely used in click chemistry, particularly in copper-free click reactions due to the strain-promoted high energy of the DBCO group. The hydrophilic PEG chain enhances its water solubility, making it a versatile reagent in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG24-acid typically involves the conjugation of a DBCO group with a PEG chain and a terminal carboxylic acid. The process begins with the activation of the carboxylic acid group using activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This activation facilitates the reaction with primary amine groups to form stable amide bonds .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG24-acid primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is copper-free and involves the cycloaddition of the DBCO group with azides to form stable triazole linkages .

Common Reagents and Conditions

The common reagents used in reactions involving this compound include azides, which react with the DBCO group under mild conditions without the need for a copper catalyst. The reaction can be carried out in both organic solvents and aqueous buffers, depending on the solubility and properties of the substrate molecules .

Major Products

The major products formed from the reactions of this compound are triazole-linked compounds. These products are highly stable and are used in various bioconjugation applications, including the labeling of biomolecules and the synthesis of antibody-drug conjugates .

Mechanism of Action

The mechanism of action of DBCO-PEG24-acid involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO group, due to its strained ring structure, reacts readily with azides to form triazole linkages. This reaction is bioorthogonal, meaning it can occur in biological systems without interfering with native biochemical processes. The PEG linker enhances the solubility and biocompatibility of the compound, making it suitable for use in biological and medical applications .

Properties

Molecular Formula

C70H116N2O28

Molecular Weight

1433.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C70H116N2O28/c73-68(11-12-69(74)72-63-66-7-2-1-5-64(66)9-10-65-6-3-4-8-67(65)72)71-14-16-78-18-20-80-22-24-82-26-28-84-30-32-86-34-36-88-38-40-90-42-44-92-46-48-94-50-52-96-54-56-98-58-60-100-62-61-99-59-57-97-55-53-95-51-49-93-47-45-91-43-41-89-39-37-87-35-33-85-31-29-83-27-25-81-23-21-79-19-17-77-15-13-70(75)76/h1-8H,11-63H2,(H,71,73)(H,75,76)

InChI Key

UQDUEOCZBDBAER-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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